(2S)-2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid (2S)-2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 1344964-79-9
VCID: VC8231328
InChI: InChI=1S/C7H13NO3/c8-6(7(9)10)3-5-1-2-11-4-5/h5-6H,1-4,8H2,(H,9,10)/t5?,6-/m0/s1
SMILES: C1COCC1CC(C(=O)O)N
Molecular Formula: C7H13NO3
Molecular Weight: 159.18 g/mol

(2S)-2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid

CAS No.: 1344964-79-9

Cat. No.: VC8231328

Molecular Formula: C7H13NO3

Molecular Weight: 159.18 g/mol

* For research use only. Not for human or veterinary use.

(2S)-2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid - 1344964-79-9

Specification

CAS No. 1344964-79-9
Molecular Formula C7H13NO3
Molecular Weight 159.18 g/mol
IUPAC Name (2S)-2-amino-3-(oxolan-3-yl)propanoic acid
Standard InChI InChI=1S/C7H13NO3/c8-6(7(9)10)3-5-1-2-11-4-5/h5-6H,1-4,8H2,(H,9,10)/t5?,6-/m0/s1
Standard InChI Key OTUZUAJROYEUAS-GDVGLLTNSA-N
Isomeric SMILES C1COCC1C[C@@H](C(=O)O)N
SMILES C1COCC1CC(C(=O)O)N
Canonical SMILES C1COCC1CC(C(=O)O)N

Introduction

Chemical Identity and Physicochemical Properties

(2S)-2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid (CAS: 1344964-79-9) is a chiral amino acid with a THF moiety influencing its solubility and reactivity. Key physicochemical parameters include:

PropertyValueSource
Molecular FormulaC₇H₁₃NO₃
Molecular Weight159.18 g/mol
Boiling Point314.0±17.0°C at 760 mmHg
Storage ConditionsSealed, dry, 28°C, dark place
Purity≥98%

The THF ring introduces steric hindrance and hydrogen-bonding capabilities, impacting its solubility in polar solvents like water and methanol . The 2S configuration at the α-carbon is critical for its biological activity and synthetic utility, necessitating precise stereocontrol during synthesis .

Synthesis and Enantioselective Production

Diastereomeric Salt Resolution

A common method for obtaining enantiomerically pure derivatives involves reacting racemic 2-amino-3-hydroxypropanoic acid analogs with optically active resolving agents, such as chiral amino alcohols or sulfonic acids . For example:

  • A racemic mixture is treated with an optically active sulfonic acid in solvents like methanol or acetonitrile.

  • The resulting diastereomeric salts are separated via fractional recrystallization.

  • The desired (2S)-enantiomer is liberated by acid-base extraction, yielding >98% enantiomeric excess (ee) .

This method, adapted from patent WO2004043905A1, emphasizes temperature control (0–120°C) and solvent selection to optimize salt precipitation .

Enzymatic Hydrolysis

Enzymatic approaches leverage lipases or esterases to hydrolyze ester precursors selectively. For instance:

  • A racemic ester derivative is subjected to hydrolysis in aqueous buffer (pH 5–8) at 40–60°C.

  • The enzyme preferentially cleaves the (2R)-ester, leaving the (2S)-ester intact.

  • The remaining ester is hydrolyzed under basic conditions to yield the (2S)-amino acid .

This method, detailed in synthetic protocols for analogous compounds, achieves high stereoselectivity but requires stringent pH and temperature control .

Structural and Stereochemical Analysis

The compound’s structure is confirmed through spectroscopic and chromatographic techniques:

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR: The THF ring protons resonate at δ 3.5–4.5 ppm (m, 4H), while the α-proton (C2-H) appears as a doublet at δ 3.2–3.5 ppm (J = 6.5 Hz) .

  • ¹³C NMR: The quaternary carbon of the THF ring is observed at δ 75–80 ppm, and the carboxylic acid carbon at δ 175–180 ppm .

X-ray Crystallography

Single-crystal X-ray studies of related compounds reveal a planar carboxylic acid group and a chair-like conformation of the THF ring, stabilizing the molecule through intramolecular hydrogen bonds .

Applications in Pharmaceutical Chemistry

Peptide Synthesis

The compound serves as a constrained amino acid in peptide design, imparting rigidity to backbone structures. For example, its incorporation into antimicrobial peptides enhances resistance to proteolytic degradation .

Drug Intermediate

Its THF moiety is a pharmacophore in antiviral and anticancer agents. Derivatives of this amino acid are being explored as inhibitors of viral proteases and kinase enzymes .

ParameterRecommendation
Storage28°C, dry, dark environment
StabilitySensitive to light and moisture
HandlingUse gloves and eye protection

Decomposition under acidic or basic conditions necessitates cautious processing .

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